5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a butylamino group, a morpholine-4-sulfonyl phenyl group, and an oxazole ring with a carbonitrile group. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
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Introduction of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution. This step might involve reacting a butylamine with a suitable leaving group on the oxazole ring, such as a halide.
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Attachment of the Morpholine-4-sulfonyl Phenyl Group: : This step can be achieved through a sulfonylation reaction, where morpholine-4-sulfonyl chloride reacts with a phenyl group attached to the oxazole ring. The reaction conditions typically include a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring and the oxazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows it to serve as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors involved in diseases such as cancer or inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism by which 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act as an inhibitor, modulator, or activator, depending on the specific pathway involved. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-imidazole-4-carbonitrile: Contains an imidazole ring instead of an oxazole ring.
5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-pyrazole-4-carbonitrile: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile lies in its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(butylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-2-3-8-20-18-16(13-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-9-11-25-12-10-22/h4-7,20H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHCNJANHJPEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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